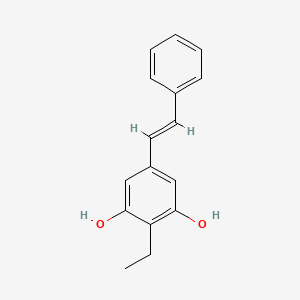

(E)-2-ethyl-5-styrylbenzene-1,3-diol

Overview

Description

Synthesis Analysis

Research on the synthesis of compounds similar to (E)-2-ethyl-5-styrylbenzene-1,3-diol has explored various methodologies, including the use of electrophilic perfluoroalkyl and tert-butylperoxy radicals, which has been applied in the difunctionalization of styrenes. This approach produces compounds at room temperature, showcasing high chemoselectivity despite the presence of multiple radical species involved in the transformation (Shi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to (E)-2-ethyl-5-styrylbenzene-1,3-diol has been analyzed using topological theory and experimental electron density distributions. These analyses reveal insights into the bond types, including "closed shell" interactions and the electrostatic nature of specific bonds (Bianchi et al., 2003).

Chemical Reactions and Properties

The pyrolysis of ethylbenzene, a process relevant to the synthesis and reactions of (E)-2-ethyl-5-styrylbenzene-1,3-diol, involves chain reactions initiated by specific radical formations, leading to the production of styrene among other products. This process is governed by complex mechanisms involving free radicals and their interactions (Brooks et al., 1982).

Physical Properties Analysis

The study of solid and liquid equilibria in mixtures containing components similar to (E)-2-ethyl-5-styrylbenzene-1,3-diol has provided insights into the formation of solid addition compounds and their melting points, which are crucial for understanding the physical properties of these chemical compounds (Domańska & Letcher, 2000).

Chemical Properties Analysis

Research into the oxidative dehydrogenation of ethylbenzene, a reaction closely related to the chemical properties of (E)-2-ethyl-5-styrylbenzene-1,3-diol, reveals the structure sensitivity of the reaction and the role of surface carbon in determining the selectivity towards styrene formation. This highlights the importance of the molecular structure and surface characteristics in the chemical reactivity of such compounds (Su et al., 2007).

Scientific Research Applications

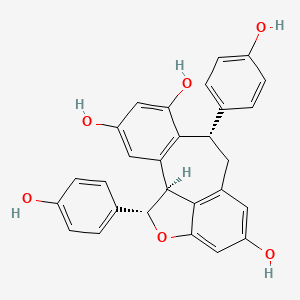

Alzheimer's Disease Research

(E)-2-ethyl-5-styrylbenzene-1,3-diol and its isomers have been studied for their potential in detecting beta-amyloid (Aβ) plaques in the brain, which are characteristic of Alzheimer's disease (AD). Styrylbenzene derivatives like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) have shown strong fluorescent labeling of Aβ plaques in postmortem brain sections of patients with AD. These compounds have demonstrated high binding affinity to Aβ aggregates, suggesting their potential as tools for studying AD pathology (Lee et al., 2001).

Photophysics and Photochemistry

The photophysical and photochemical properties of styrylbenzene derivatives, including (E)-2-ethyl-5-styrylbenzene-1,3-diol, have been of interest. These properties are critical for understanding the behavior of these compounds under various light and environmental conditions. Studies have explored the conformational equilibria and kinetics of these compounds in different states, which is essential for their application in materials science and photodynamic therapy (Giglio et al., 2000).

Chemical Industry Applications

In the chemical industry, the separation and purification of styrene and its derivatives, like (E)-2-ethyl-5-styrylbenzene-1,3-diol, are crucial. Research has focused on developing materials and methods for effective separation, considering the economic and environmental impacts. This includes exploring materials that can selectively adsorb certain compounds or induce structural changes to facilitate separation (Jie et al., 2017).

Amyloid Plaque Detection

Styrylbenzene derivatives have also been developed for detecting amyloid plaques in various forms of amyloidosis, including familial amyloidotic polyneuropathy and Alzheimer's disease. These compounds are evaluated for their ability to detect amyloid fibrils in tissue samples, contributing significantly to the diagnostic processes of these conditions (Nakazono et al., 2014).

properties

IUPAC Name |

2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSCAZNZJKSFGX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-ethyl-5-styrylbenzene-1,3-diol | |

CAS RN |

79338-80-0 | |

| Record name | 3,5-Dihydroxy-4-ethylstilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

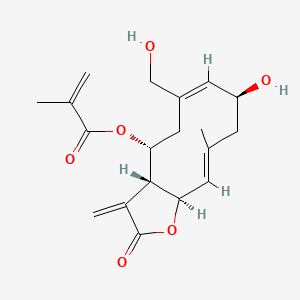

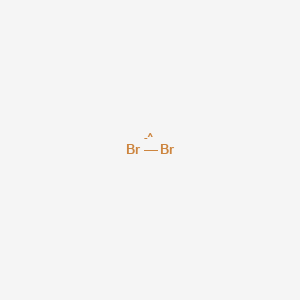

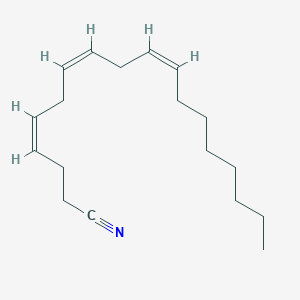

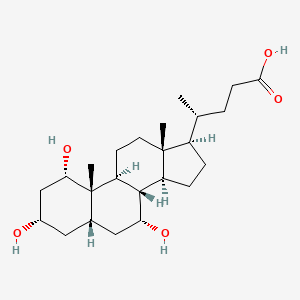

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzylpiperazin-1-yl)-N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B1233004.png)

![4-(3,4-dihydroxyphenyl)-6-[(4-fluoro-3-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1233017.png)